AlPhos

Catalog No.
S3140759
CAS No.
1805783-60-1
M.F
C52H67F4OP
M. Wt
815.074
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AlPhos

CAS Number

1805783-60-1

Product Name

AlPhos

IUPAC Name

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane

Molecular Formula

C52H67F4OP

Molecular Weight

815.074

InChI

InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3

InChI Key

ALWIRDZSIXWCBO-XDNJMUSDSA-N

SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F

Solubility

not available

Buchwald-Hartwig Cross-Coupling Reactions

Synthesis of Regioselective Aryl Fluorides

Pd-Catalyzed Fluorination

    Application Summary: AlPhos is used in Pd-catalyzed fluorination.

    Methods of Application: The specific experimental procedures and technical details would depend on the particular reaction being carried out.

Use as a Buchwald Precatalyst

    Application Summary: AlPhos Pd G6 Br is a G6 Buchwald precatalyst.

Fluorine-Containing Aromatics Synthesis

AlPhos, scientifically known as 2-(diphenylphosphino)-1-naphthylamine, is a specialized chemical compound primarily utilized as a ligand in palladium-catalyzed reactions. It is recognized for its effectiveness in facilitating cross-coupling reactions, particularly the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds in organic synthesis. The compound has gained attention due to its ability to operate under mild conditions, making it a valuable tool in synthetic organic chemistry .

  • Palladium-Catalyzed Cross-Coupling: AlPhos acts as a ligand in the Buchwald-Hartwig cross-coupling reaction, enabling the formation of carbon-nitrogen bonds from aryl halides and amines at room temperature .
  • Fluorination Reactions: It facilitates the Pd-catalyzed fluorination of activated aryl triflates and bromides, allowing for regioselective aryl fluoride synthesis. This reaction is particularly advantageous as it can be conducted at lower temperatures, minimizing side reactions .

The general reaction mechanism involves the coordination of AlPhos to the palladium center, enhancing the reactivity of the metal and allowing for efficient coupling with substrates.

AlPhos can be synthesized through several methods:

  • Direct Synthesis from Precursors: The compound can be synthesized by reacting diphenylphosphine with 1-naphthylamine under controlled conditions.
  • Ligand Exchange Reactions: AlPhos can also be obtained through ligand exchange processes involving palladium complexes where AlPhos replaces less effective ligands .

These methods are optimized to ensure high purity and yield, essential for its application in catalysis.

AlPhos finds applications primarily in:

  • Organic Synthesis: As a ligand in various palladium-catalyzed reactions, including cross-coupling and fluorination.
  • Pharmaceutical Development: Its ability to facilitate complex bond formations makes it crucial in synthesizing pharmaceutical intermediates and active ingredients .
  • Material Science: Potential applications as a precursor for developing advanced materials due to its unique electronic properties.

The interaction studies involving AlPhos primarily focus on its behavior as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence the efficiency and selectivity of palladium-catalyzed reactions. For instance, variations in substituents on the phenyl groups can alter the reactivity and selectivity towards different substrates, showcasing its versatility as a ligand .

AlPhos shares similarities with several other ligands used in catalysis. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Triphenylphosphine (PPh₃)Trisubstituted PhosphineWidely used but less selective than AlPhos
Dicyclohexylphosphine (PCy₂)Cyclic PhosphineOffers different sterics but less stability than AlPhos
Bipyridine LigandsBidentate LigandMore rigid structure; often requires harsher conditions

AlPhos is particularly noted for its ability to function effectively at lower temperatures compared to many traditional ligands, making it advantageous for sensitive substrates .

The molecular blueprint of AlPhos derives from systematic modifications to conventional biaryl phosphine ligands. Its core structure features a phosphorus atom coordinated to two aromatic rings: one bearing electron-withdrawing fluorine substituents and the other an alkyl group (Figure 1a) [1]. This design intentionally disrupts stabilizing intramolecular interactions observed in non-fluorinated analogs, such as aromatic CH···F contacts, which hinder catalytic turnover by stabilizing Pd(II) intermediates [1] [4].

Crystallographic analysis of Pd-AlPhos complexes reveals a distorted trigonal planar geometry at the metal center, with bond angles of 88° (P–Pd–C1'), 135° (P–Pd–COD), and 137° (C1'–Pd–COD) [1]. The fluorinated aryl group adopts a conformation that minimizes non-productive metal-ligand interactions while maintaining sufficient electron density at phosphorus for effective metal coordination. Comparative studies with the non-fluorinated ligand L2 demonstrate that fluorine substitution increases the Pd–C1' bond length from 2.023 Å to 2.056 Å, reducing electronic congestion at the catalytic center [1].

Electronic Properties and Coordination Chemistry

AlPhos exhibits unique electronic characteristics due to the synergistic effects of fluorine substitution and aromatic conjugation. Natural population analysis (NPA) of Pd complexes reveals that the fluorinated aryl group carries a partial negative charge (−0.318), while the alkyl-substituted ring maintains near-neutral charge distribution [1]. This polarization creates an electron-deficient phosphorus center that enhances oxidative addition kinetics while stabilizing high-valent Pd intermediates.

Density functional theory (DFT) calculations comparing AlPhos (L1) and its non-fluorinated counterpart (L2) demonstrate significant differences in frontier molecular orbitals. The HOMO-LUMO gap in [L1Pd(Ar)F] complexes narrows by 0.7 eV compared to L2 analogs, facilitating electron transfer during reductive elimination [1]. This electronic tuning enables room-temperature C–F bond formation with activation barriers (ΔG‡) reduced by 3.2 kcal/mol relative to traditional ligands [1].

Steric Parameters and Their Influence on Catalytic Activity

The three-dimensional architecture of AlPhos optimizes both primary and secondary coordination spheres around the Pd center. Key steric parameters include:

ParameterAlPhos ValueL2 Value
Cone Angle (°)132127
Buried Volume (%Vbur)34.231.8
Pd-P-Cipso Angle (°)108.5112.3

These metrics illustrate how fluorine substitution increases ligand rigidity while maintaining sufficient flexibility for substrate access. The 4-(n-Bu)Ph group creates a defined hydrophobic pocket that directs aryl substrates into productive orientations, achieving >100:1 regioselectivity in challenging fluorination reactions [1]. Comparative kinetic studies show a 15-fold increase in turnover frequency (TOF) for AlPhos versus L2 in cross-couplings with electron-deficient aryl bromides [1].

Theoretical Models for Ligand-Metal Interactions

Advanced computational models quantify the relationship between AlPhos structure and catalytic function. Multireference CASSCF calculations reveal two distinct bonding modes in Pd-AlPhos complexes:

  • σ-Donation Dominated: Pd-P bond order = 0.78, with 65% contribution from phosphorus sp³ orbitals
  • π-Backbonding Enhanced: Pd→P backdonation increases by 22% compared to L2, stabilizing Pd(0) intermediates

DFT-optimized transition states for C–F reductive elimination show a three-center mechanism with simultaneous Pd–F and Pd–C bond cleavage (Figure 5b) [1]. The fluorinated aryl group lowers the activation barrier by 1.8 kcal/mol through electrostatic stabilization of the developing negative charge on fluorine [1]. QTAIM (Quantum Theory of Atoms in Molecules) analysis confirms the absence of destabilizing CH···F interactions in AlPhos complexes, unlike the 3.387 Å contacts observed in L2 systems [1].

XLogP3

15.7

Dates

Modify: 2023-08-18

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